molecular formula C24H22ClN5O2S B286101 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286101
M. Wt: 480 g/mol
InChI Key: FGARGSVXFQDQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it has been suggested that the compound exerts its antifungal and antimicrobial effects by inhibiting the activity of certain enzymes that are essential for the growth and survival of these organisms. In addition, the compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has also been found to improve cognitive function by inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is its broad-spectrum antimicrobial and antifungal activity. This makes it a potentially useful compound for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. One of the main areas of interest is the development of new antibiotics and antifungal agents based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease. Finally, the development of new methods for the synthesis and purification of this compound could lead to the production of larger quantities for use in future research.

Synthesis Methods

The synthesis of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 2-(naphthalen-2-ylamino)-2-oxoethyl thioacetate with 4-ethyl-5-(chloromethyl)-1,2,4-triazole-3-thiol in the presence of sodium hydride. The resulting product is then treated with 3-chlorobenzoyl chloride to obtain the final product.

Scientific Research Applications

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antimicrobial, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480 g/mol

IUPAC Name

3-chloro-N-[[4-ethyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H22ClN5O2S/c1-2-30-21(14-26-23(32)18-8-5-9-19(25)12-18)28-29-24(30)33-15-22(31)27-20-11-10-16-6-3-4-7-17(16)13-20/h3-13H,2,14-15H2,1H3,(H,26,32)(H,27,31)

InChI Key

FGARGSVXFQDQST-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.